Bis((methylsulfonyl)methyl)disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(methylsulfonylmethyl) disulfide, also known as BMSMDS or dithiobis((methylsulfonyl)-methane, belongs to the class of organic compounds known as sulfones. Sulfones are compounds containing a sulfonyl group( which as the general structure RS(=O)2R' (R, R' =alkyl, aryl)) attached to two carbon atoms. Within the cell, bis(methylsulfonylmethyl) disulfide is primarily located in the cytoplasm. Outside of the human body, bis(methylsulfonylmethyl) disulfide can be found in mushrooms and onion-family vegetables. This makes bis(methylsulfonylmethyl) disulfide a potential biomarker for the consumption of these food products.
Scientific Research Applications
Catalyst-Free Self-Healing Elastomers : A study by Rekondo et al. (2014) discusses the use of aromatic disulfide metathesis, including bis(4-aminophenyl) disulfide, in designing self-healing poly(urea–urethane) elastomers. These elastomers demonstrate significant healing efficiency at room temperature without the need for catalysts or external intervention (Rekondo et al., 2014).
Synthesis of Disulfide Compounds : Grossert et al. (1980) reported the reaction of thionyl chloride with a sulfene–amine zwitterion to produce bis(methylsulfonyl dichloromethyl) disulfide. This synthesis pathway also leads to the formation of bis(methylsulfonylmethyl) disulfide (Grossert et al., 1980).
Bifunctionalized Anionic Derivatives Synthesis : Sousa and Artaud (2008) utilized cyclic disulfide and bis-β-sulfanyl ethyl ester derived from dithiol as precursors to prepare oxidized sulfur-containing anionic species. This research highlights the versatility of disulfides in synthesizing complex organic compounds (Sousa & Artaud, 2008).
Stability of Disulfides in Heated Foods : Guth et al. (1995) investigated the stability of different disulfides, such as bis(2-methyl-3-furyl) disulfide, when dissolved in various solvents and heated. This study provides insights into the thermal behavior of disulfides in food chemistry contexts (Guth et al., 1995).
Electrophilic Reaction and Polymerization Studies : Tsuchida et al. (1994) explored the electrophilic reactions of phenyl bis(phenylthio) sulfonium cation as a precursor in the oxidative polymerization of diphenyl disulfide. Such studies are crucial for understanding the polymer synthesis process (Tsuchida et al., 1994).
properties
CAS RN |
74963-70-5 |
---|---|
Product Name |
Bis((methylsulfonyl)methyl)disulfide |
Molecular Formula |
C4H10O4S4 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
methylsulfonyl-(methylsulfonylmethyldisulfanyl)methane |
InChI |
InChI=1S/C4H10O4S4/c1-11(5,6)3-9-10-4-12(2,7)8/h3-4H2,1-2H3 |
InChI Key |
IOXAYNQOZILPBK-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)CSSCS(=O)(=O)C |
Canonical SMILES |
CS(=O)(=O)CSSCS(=O)(=O)C |
Other CAS RN |
74963-70-5 |
synonyms |
is((methylsulfonyl)methyl)disulfide BMSMDS |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.